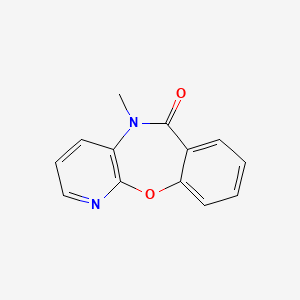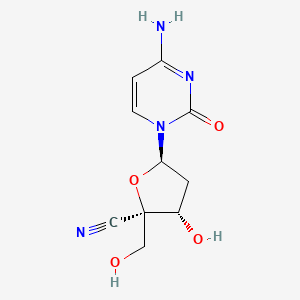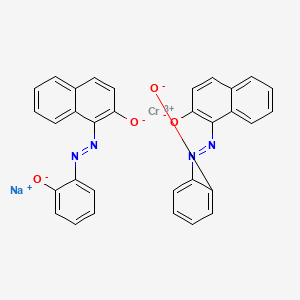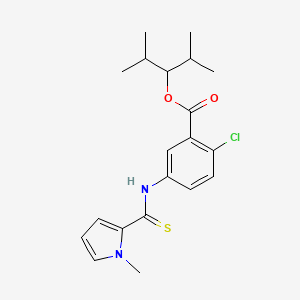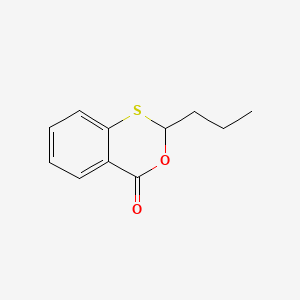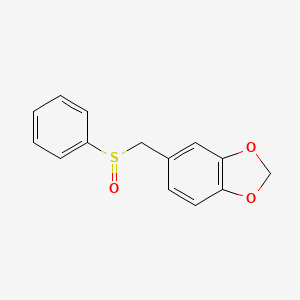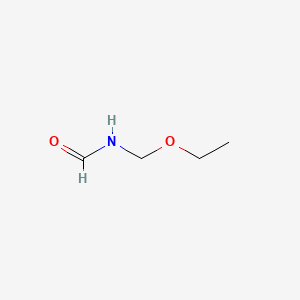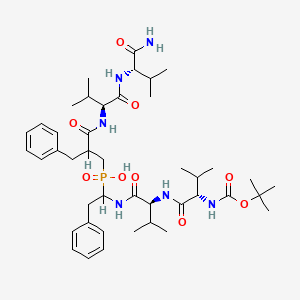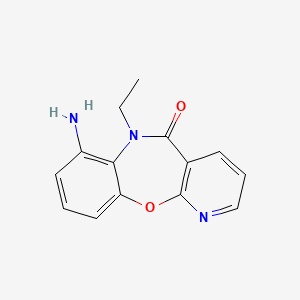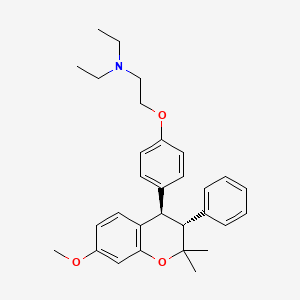
Des(pyrrolidinyl)diethylamino ormeloxifene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Des(pyrrolidinyl)diethylamino ormeloxifene is a derivative of ormeloxifene, a selective estrogen receptor modulator (SERM). Ormeloxifene is known for its nonsteroidal contraceptive properties and is primarily used in India. This compound retains the core structure of ormeloxifene but includes modifications that may enhance its pharmacological profile .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of des(pyrrolidinyl)diethylamino ormeloxifene involves multiple steps, starting from the core structure of ormeloxifene. The key steps include:
Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors to form the pyrrolidine ring.
Introduction of Diethylamino Group: The diethylamino group is introduced through nucleophilic substitution reactions.
Final Assembly: The final step involves the coupling of the pyrrolidinyl and diethylamino groups to the ormeloxifene core under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Processing: Used for initial synthesis and small-scale production.
Continuous Flow Processing: Employed for large-scale production to enhance efficiency and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Des(pyrrolidinyl)diethylamino ormeloxifene undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Used to reduce specific functional groups, affecting the compound’s pharmacological properties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups .
Wissenschaftliche Forschungsanwendungen
Des(pyrrolidinyl)diethylamino ormeloxifene has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of structural modifications on SERM activity.
Biology: Investigated for its potential effects on cellular signaling pathways and gene expression.
Medicine: Explored for its contraceptive properties and potential therapeutic effects in conditions like breast cancer and osteoporosis.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
Wirkmechanismus
Des(pyrrolidinyl)diethylamino ormeloxifene exerts its effects through selective modulation of estrogen receptors. It has both estrogenic and anti-estrogenic activities, depending on the target tissue. The compound inhibits endometrial receptivity to blastocyst signals, preventing implantation without affecting other reproductive processes. This mechanism involves interaction with estrogen receptors and modulation of downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ormeloxifene: The parent compound, known for its contraceptive properties.
Levormeloxifene: An isomer of ormeloxifene with similar pharmacological effects.
Tamoxifen: Another SERM used primarily in the treatment of breast cancer
Uniqueness
Des(pyrrolidinyl)diethylamino ormeloxifene is unique due to its specific structural modifications, which may enhance its pharmacological profile compared to other SERMs. These modifications can potentially improve its efficacy and reduce side effects .
Eigenschaften
CAS-Nummer |
78994-27-1 |
|---|---|
Molekularformel |
C30H37NO3 |
Molekulargewicht |
459.6 g/mol |
IUPAC-Name |
N,N-diethyl-2-[4-[(3R,4R)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]ethanamine |
InChI |
InChI=1S/C30H37NO3/c1-6-31(7-2)19-20-33-24-15-13-22(14-16-24)28-26-18-17-25(32-5)21-27(26)34-30(3,4)29(28)23-11-9-8-10-12-23/h8-18,21,28-29H,6-7,19-20H2,1-5H3/t28-,29+/m1/s1 |
InChI-Schlüssel |
OJOPTOCSKFDBFQ-WDYNHAJCSA-N |
Isomerische SMILES |
CCN(CC)CCOC1=CC=C(C=C1)[C@H]2[C@@H](C(OC3=C2C=CC(=C3)OC)(C)C)C4=CC=CC=C4 |
Kanonische SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C2C(C(OC3=C2C=CC(=C3)OC)(C)C)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




